molecular formula C14H15N3O4 B2508557 benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate CAS No. 1391828-70-8

benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B2508557
CAS No.: 1391828-70-8
M. Wt: 289.291
InChI Key: SOYOOVPEOFHGHZ-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is not mentioned in the sources, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been found to catalyze the enzymatic transesterification reaction . They have also been shown to be antagonists of integrin α L β 2, which plays an important role in the delivery of leukocytes to the site of inflammation .

Future Directions

Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . This suggests that there may be potential for future research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of hydantoin derivatives with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired spiro compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl ester moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-11-14(16-12(19)15-11)6-7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYOOVPEOFHGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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